molecular formula C19H15ClN4O2S B2578870 N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251560-83-4

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Katalognummer: B2578870
CAS-Nummer: 1251560-83-4
Molekulargewicht: 398.87
InChI-Schlüssel: FBNOSTLABMWTIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine sulfonamides. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, a benzyl group, and a chlorophenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine hydrate with an appropriate nitrile compound under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring is then fused to the triazole ring through a cyclization reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Benzyl and Chlorophenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, resulting in amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde derivatives, while nucleophilic substitution at the chlorophenyl group can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Overview

Recent studies have identified N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide as a promising candidate in the search for new antimalarial agents. The compound has been evaluated in vitro against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Case Studies

  • In Vitro Evaluation : A library of 1561 compounds was synthesized and screened using virtual docking methods targeting falcipain-2, an enzyme crucial for the survival of the malaria parasite. Among these, this compound showed significant antimalarial activity with an IC50 value of 4.98 μM .
  • Mechanism of Action : The compound's mechanism involves inhibition of falcipain-2, leading to disruption in the parasite's lifecycle. This finding indicates its potential as a lead compound for further drug development aimed at malaria treatment .

Comparative Data Table

Compound NameIC50 (μM)Target EnzymeActivity Type
This compound4.98Falcipain-2Antimalarial
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Falcipain-2Antimalarial

Overview

The triazolo[4,3-a]pyridine scaffold has shown promise in antibacterial applications due to its ability to inhibit bacterial growth.

Research Findings

Studies have indicated that derivatives of triazolo[4,3-a]pyridines exhibit significant antibacterial activity against various strains of bacteria. The sulfonamide group enhances this activity by interfering with bacterial folate synthesis pathways.

Case Studies

  • In Vitro Studies : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations. The structure-activity relationship (SAR) studies suggested that modifications on the benzyl and sulfonamide groups could enhance potency against resistant strains .

Overview

This compound has also been investigated for its potential use in treating cystic fibrosis due to its ability to modulate ion transport and reduce inflammation.

Case Studies

  • Ion Channel Modulation : Research indicates that compounds within this class can influence chloride channels involved in mucus secretion. This modulation can alleviate symptoms associated with cystic fibrosis by improving airway hydration and reducing mucus viscosity .

Wirkmechanismus

The mechanism of action of N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. Additionally, the compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can be compared with other similar compounds, such as:

    N-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: This compound has a quinoxaline ring instead of a pyridine ring and exhibits different biological activities.

    N-(3,5-dichloronitrophenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1-sulfonamide: This compound has additional nitro groups and different substitution patterns, leading to variations in its chemical and biological properties.

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a pyrazine ring and are studied for their kinase inhibitory activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Biologische Aktivität

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS Number: 1251560-83-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimalarial properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H15ClN4O2S
  • Molecular Weight : 398.9 g/mol
  • Structure : The compound features a triazolo-pyridine core with a sulfonamide functional group, which is known for its biological activity in various therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant anticancer properties. The biological activity of this compound has been evaluated against various cancer cell lines.

In Vitro Studies

  • Growth Inhibition : The compound showed promising results with 50% growth inhibition (GI50) values in the low micromolar range against several cancer cell lines. For instance:
    • MDA-MB-231 (breast cancer) : GI50 = 0.49 μM
    • LNCaP (prostate cancer) : GI50 = 1.5 μM
    • NUGC (gastric cancer) : GI50 = 25 nM .
  • Selectivity : Toxicological tests indicated that this compound exhibited significantly lower toxicity towards normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic index .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may inhibit tyrosine kinase receptors similar to established anticancer drugs like gefitinib and dasatinib .

Antimalarial Activity

In addition to its anticancer properties, this compound has been investigated for its potential as an antimalarial agent.

In Vitro Evaluation

  • Activity Against Plasmodium falciparum : The compound was part of a virtual library screened for antimalarial activity against Plasmodium falciparum. Selected derivatives demonstrated significant in vitro activity with IC50 values indicating effective inhibition of parasite growth .
  • Target Enzyme : The primary target for this compound is falcipain-2, a cysteine protease crucial for the survival of the malaria parasite. Molecular docking studies have shown that the compound binds effectively to this enzyme .

Research Findings and Case Studies

StudyFindings
MDPI Review (2015)Highlighted the potential of triazolo-pyridine derivatives in anticancer applications with specific focus on their low toxicity profiles .
UAntwerpen Study (2020)Identified this compound as a promising candidate in antimalarial drug discovery programs .
ACS Omega (2022)Discussed the structural characteristics and energetic properties contributing to the biological activity of related compounds .

Eigenschaften

IUPAC Name

N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-16-7-4-8-17(11-16)24(12-15-5-2-1-3-6-15)27(25,26)18-9-10-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNOSTLABMWTIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.